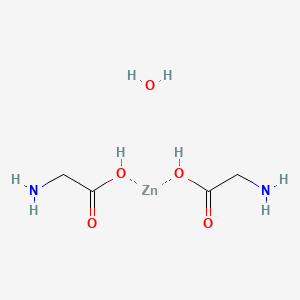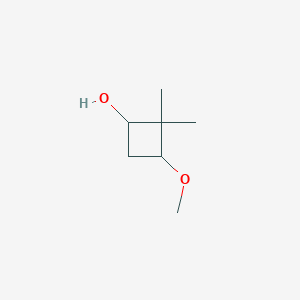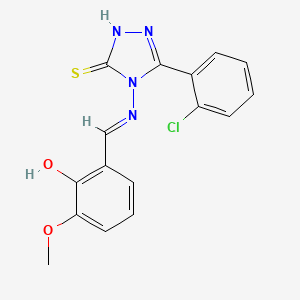
2-aminoacetic acid;zinc;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of zinc glycinate typically involves the reaction of glycine with a zinc salt, such as zinc sulfate or zinc chloride, in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the formation of the desired complex. The general reaction can be represented as:
ZnSO4+2NH2CH2COOH→Zn(NH2CH2COO)2+H2SO4
Industrial Production Methods
In industrial settings, the production of zinc glycinate involves the use of large-scale reactors where glycine and zinc salts are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to crystallization processes to obtain the pure zinc glycinate complex. The crystallized product is filtered, washed, and dried to achieve the desired purity and stability .
化学反应分析
Types of Reactions
Zinc glycinate can undergo various chemical reactions, including:
Oxidation: Zinc glycinate can be oxidized under specific conditions, leading to the formation of zinc oxide and other by-products.
Reduction: The compound can also participate in reduction reactions, especially in the presence of reducing agents.
Substitution: Zinc glycinate can undergo substitution reactions where the glycine ligand is replaced by other ligands, forming different zinc complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligands like ethylenediamine or other amino acids can be used in substitution reactions.
Major Products Formed
Oxidation: Zinc oxide and glycine derivatives.
Reduction: Reduced zinc complexes.
Substitution: New zinc-ligand complexes.
科学研究应用
Chemistry
In chemistry, zinc glycinate is used as a precursor for the synthesis of various zinc-containing compounds. It is also employed in studies related to coordination chemistry and metal-ligand interactions.
Biology
Zinc glycinate is studied for its role in biological systems, particularly in enzyme function and protein synthesis. It is known to enhance the bioavailability of zinc, making it a valuable compound in nutritional supplements.
Medicine
In medicine, zinc glycinate is used in formulations aimed at treating zinc deficiency. It is preferred over other zinc salts due to its higher absorption rate and minimal gastrointestinal side effects.
Industry
Industrially, zinc glycinate is used in the production of animal feed additives, fertilizers, and as a corrosion inhibitor in various applications .
作用机制
The mechanism of action of zinc glycinate involves the release of zinc ions in the body, which then participate in various biochemical processes. Zinc is a crucial cofactor for numerous enzymes and plays a vital role in DNA synthesis, cell division, and immune function. The glycine component enhances the solubility and absorption of zinc, ensuring its efficient delivery to target sites .
相似化合物的比较
Similar Compounds
- Zinc sulfate
- Zinc chloride
- Zinc acetate
Uniqueness
Compared to other zinc compounds, zinc glycinate offers superior bioavailability and fewer side effects. Its chelated form ensures better stability and absorption, making it a preferred choice in nutritional and medical applications .
属性
分子式 |
C4H12N2O5Zn |
|---|---|
分子量 |
233.5 g/mol |
IUPAC 名称 |
2-aminoacetic acid;zinc;hydrate |
InChI |
InChI=1S/2C2H5NO2.H2O.Zn/c2*3-1-2(4)5;;/h2*1,3H2,(H,4,5);1H2; |
InChI 键 |
UTSUWSUEEYDINW-UHFFFAOYSA-N |
规范 SMILES |
C(C(=O)O)N.C(C(=O)O)N.O.[Zn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-({[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12052259.png)


![Isopropyl 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12052270.png)

![7-benzyl-8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12052278.png)



![1-(4-chlorophenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B12052313.png)
![5-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12052321.png)
![2-[(4-Cyano-3-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12052341.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12052342.png)
